(1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
Description
Overview of Triazene (B1217601) Chemistry and Structural Features
Triazenes are a class of compounds characterized by the presence of a diazoamino functional group, which consists of three contiguous nitrogen atoms (-N=N-N-). researchgate.netresearchgate.net Acyclic triazenes, with the general structure RN=N-NR'R", are noted for being reactive yet stable building blocks, adaptable to a multitude of synthetic transformations. ebrary.net This functional group imparts a unique combination of stability and reactivity to the molecule. Triazenes are generally resistant to bases and reducing agents, which contributes to their utility in multi-step syntheses. researchgate.netresearchgate.net
The structural hallmark of the triazene core is the arrangement of the three nitrogen atoms. In aryl triazenes, crystallographic studies reveal that the molecule typically adopts a trans configuration about the central nitrogen-nitrogen double bond (N=N). nih.gov This arrangement results in a relatively planar molecular geometry. The bond lengths within the triazene linkage are indicative of distinct single and double bond characteristics. For instance, in related structures like 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, the N1-N2 and N2=N3 bond distances are approximately 1.323 Å and 1.256 Å, respectively. nih.gov Similarly, 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene exhibits N-N and N=N bond lengths of 1.3295 Å and 1.2550 Å. nih.gov
The properties of aryl triazenes are significantly influenced by the nature of the substituents on the aryl rings. The electronic effects of these substituents can modulate the stability and reactivity of the triazene core. researchgate.net
Table 1: General Properties of Aryl Triazenes
| Property | Description |
|---|---|
| Functional Group | Diazoamino (-N=N-N-) researchgate.netresearchgate.net |
| General Stability | Resistant to bases and reducing agents researchgate.netresearchgate.net |
| Conformation | Typically adopts a trans geometry about the N=N bond nih.gov |
| Bonding | Exhibits distinct single and double bond character in the N-N-N chain nih.govnih.gov |
Historical Context of Aryl Triazene Research
The study of aryl triazenes dates back to the 19th century, with their initial discovery credited to Griess and Martius in 1862. researchgate.netresearchgate.netresearchgate.net Following their discovery, the unique reactivity of these compounds began to be explored. A significant early milestone was the investigation into the coordination chemistry of 1,3-diphenyltriazene by Meldola in 1887, which opened the door to studying their interactions with metals. nih.gov
Over the subsequent decades, research into triazenes expanded from fundamental reactivity studies to a wide array of applications. They have been recognized for their potential in medicinal chemistry, with certain triazene derivatives like dacarbazine (B1669748) and temozolomide being investigated for their antitumor properties as alkylating agents. ebrary.netacs.org The evolution of aryl triazene chemistry has seen them become highly versatile and valuable building blocks within the broader field of organic chemistry. researchgate.netresearchgate.net
Significance of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene within the Aryl Triazene Class
(1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is a symmetrical aryl triazene, a specific subclass where the two aryl groups attached to the triazene linker are identical. Its structure is defined by two 4-methoxyphenyl (B3050149) groups, also known as anisyl groups, attached to the nitrogen atoms at positions 1 and 3 of the triazene chain.
Table 2: Chemical Identity of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ nih.gov |
| CAS Number | 22715-73-7 pharmaffiliates.com |
| PubChem CID | 257648 nih.gov |
| Molecular Weight | 257.29 g/mol pharmaffiliates.com |
The significance of this particular compound lies in the electronic properties of its substituents. The methoxy (B1213986) (-OCH₃) group at the para-position of each phenyl ring is an electron-donating group. This electronic contribution influences the electron density of the triazene core, which in turn affects its reactivity and stability compared to unsubstituted or electron-withdrawn aryl triazenes. For example, the high reactivity of (1E)-1,3-bis(4-nitrophenyl)triaz-1-ene, which features strong electron-withdrawing nitro groups, makes it a useful but highly reactive intermediate in various syntheses. lookchem.com In contrast, the electron-donating methoxy groups in (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene are expected to modulate its chemical behavior, potentially enhancing its stability or directing its reactivity in specific synthetic pathways. This makes it a valuable substrate for studying the influence of electronic effects in triazene chemistry and a potentially useful reagent in organic synthesis where modulated reactivity is required.
Research Landscape and Emerging Trends for Substituted Aryl Triazenes
The field of aryl triazene chemistry continues to be an active area of research, with new applications and synthetic methodologies constantly emerging. Aryl triazenes are widely regarded as versatile building blocks in organic synthesis. rsc.org They often serve as stable and safe synthetic equivalents of aryl diazonium salts, which are notoriously unstable. rsc.org
Key Research Applications and Trends:
Cross-Coupling Reactions: Aryl triazenes are extensively used as arylation reagents. aidic.it They participate in numerous cross-coupling reactions, catalyzed by transition metals like palladium and rhodium, to form carbon-carbon and carbon-heteroatom bonds. researchgate.netaidic.it
Directing Groups: The triazene moiety can function as a removable directing group, enabling regioselective C-H functionalization reactions—a powerful tool for streamlining the synthesis of complex molecules. rsc.org
Precursors for Reactive Intermediates: They serve as precursors for generating aryl cations or aryl radicals under specific reaction conditions, which can then be trapped by various nucleophiles. rsc.org
Medicinal Chemistry: The triazene scaffold is of significant interest in drug discovery. Substituted triazenes have shown a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antioxidant properties. researchgate.net
Materials and Polymer Science: Their applications extend to polymer synthesis and combinatorial chemistry, where they can be used as linkers or protecting groups that are stable under various conditions but can be cleaved selectively. ebrary.net
Recent noteworthy developments include the use of aryl triazenes in metal-free C-H arylation of N-heterocycles and in the synthesis of aryl stannanes. researchgate.net The ongoing exploration of substituted aryl triazenes is focused on leveraging the electronic and steric effects of the substituents to fine-tune their reactivity for novel synthetic transformations and to develop new functional molecules for medicinal and material applications.
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-7-3-11(4-8-13)15-17-16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFPLDAQJKCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292837 | |
| Record name | (1e)-1,3-bis(4-methoxyphenyl)triaz-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-73-7 | |
| Record name | NSC86031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1e)-1,3-bis(4-methoxyphenyl)triaz-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 1e 1,3 Bis 4 Methoxyphenyl Triaz 1 Ene
X-ray Crystallography for Solid-State Structure Elucidation
While a specific single-crystal X-ray diffraction study for (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from the crystallographic data of closely related diaryltriazene derivatives. These analogues provide a reliable framework for predicting the molecular and supramolecular features of the title compound.
The crystal systems and space groups of diaryltriazenes are influenced by the nature and position of substituents on the aryl rings. For instance, the related compound, 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Another analogue, (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene, also adopts a monoclinic crystal system, but with the space group C2/c. researchgate.net Given the symmetrical nature of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, it is plausible that it would crystallize in a centrosymmetric space group within a monoclinic or possibly a triclinic system, which are common for such organic molecules.
Table 1: Representative Crystal Data for Analogous Diaryl-triazenes
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene | Monoclinic | P2₁/c | nih.gov |
| (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene | Monoclinic | C2/c | researchgate.net |
| 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | Triclinic | P-1 | europa.eu |
The triazene (B1217601) moiety (-N=N-NH-) is the defining feature of these compounds. In related structures, the N1-N2 and N2-N3 bond lengths exhibit distinct double and single bond characteristics, respectively. For example, in 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, the N1=N2 bond length is approximately 1.256(3) Å, while the N2-N3 bond is longer at 1.323(3) Å. mdpi.com Similarly, for 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, these bond lengths are reported as 1.2550(14) Å (N=N) and 1.3295(13) Å (N-N). europa.eu The bond angle of N1-N2-N3 is typically in the range of 112-114°. These values are indicative of a localized electronic structure within the triazene chain.
Table 2: Typical Bond Lengths and Angles in the Triazene Moiety of Analogous Compounds
| Compound | N1=N2 (Å) | N2-N3 (Å) | N1-N2-N3 (°) | Reference |
|---|---|---|---|---|
| 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene | 1.256(3) | 1.323(3) | - | mdpi.com |
| 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 1.2550(14) | 1.3295(13) | - | europa.eu |
Note: Specific angle was not provided in the snippet.
Diaryltriazenes predominantly adopt the more stable (E)- (or trans) conformation about the N=N double bond in the solid state. europa.eumdpi.com This configuration minimizes steric hindrance between the two aryl substituents. The planarity of the molecule is another key conformational feature. In many diaryltriazenes, the entire molecule, including the two aromatic rings, is nearly planar. For instance, in 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, the dihedral angle between the two phenyl rings is only 3.47(2)°. mdpi.com This planarity facilitates intermolecular interactions and efficient crystal packing. The study of different conformations is crucial as it relates to the molecule's potential energy and stability. nih.govresearchgate.nettypology.compharmaffiliates.comnih.gov
The supramolecular assembly of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene in the solid state is expected to be directed by a combination of weak intermolecular forces.
The presence of an N-H donor and nitrogen and oxygen acceptors in the molecule allows for the formation of various hydrogen bonds. While classical N-H···O or N-H···N hydrogen bonds are common in many organic crystals, in the case of diaryltriazenes, weaker interactions often play a significant role. google.com In analogous structures, C-H···π interactions, where a hydrogen atom from a phenyl ring interacts with the π-system of an adjacent ring, are observed. mdpi.com The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. For instance, in some crystal structures of related compounds, N-H···O hydrogen bonds involving the methoxy group have been noted.
Aromatic rings in close proximity often engage in π–π stacking interactions, which are a combination of dispersion and dipole-induced dipole forces. These interactions are crucial in stabilizing the crystal lattice of many aromatic compounds. In the crystal structure of 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, π–π stacking interactions are present, with a centroid-centroid distance of 3.757(2) Å between parallel phenyl rings of adjacent molecules. mdpi.com Given the presence of two electron-rich methoxy-substituted phenyl rings in (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, similar parallel-displaced or T-shaped π–π stacking interactions are anticipated to be a dominant feature in its crystal packing.
Intermolecular Interactions in Crystal Packing
Van der Waals Contributions to Crystal Stability
The stability and packing of molecules within a crystal lattice are governed by a delicate balance of intermolecular forces. In the case of triazene derivatives, including (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, Van der Waals forces are crucial in ensuring the stability of the molecular packing. nih.gov These forces, although weak individually, become significant when summed over the entire molecular surface. The molecular structure of similar azo compounds often features layers of molecules, and the cohesion between these layers is maintained by Van der Waals interactions. nih.gov
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure and bonding within a compound. By analyzing the absorption of infrared radiation, specific functional groups and their vibrational modes can be identified.
The FT-IR spectrum of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is characterized by absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations in similar triazene compounds typically appear in the region of 3500–3300 cm⁻¹. nih.gov The triazene moiety (–N=N–NH–) exhibits characteristic vibrations; the N=N double bond stretch is expected around 1300 cm⁻¹, while the N-N single bond stretch is reported near 1000 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the two methoxyphenyl rings are anticipated to appear above 3000 cm⁻¹.
The methoxy group (–OCH₃) gives rise to distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the C–H bonds in the methyl group are typically observed around 2950 cm⁻¹ and 2835 cm⁻¹, respectively. mdpi.com The C–O stretching modes associated with the aryl ether linkage are strong and usually appear in the 1250-1200 cm⁻¹ region. Aromatic C=C stretching vibrations within the phenyl rings are expected to produce several bands in the 1600–1400 cm⁻¹ range. mdpi.com
A representative table of expected FT-IR vibrational frequencies for (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, based on data from analogous compounds, is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |
| N-H Stretch | 3300 - 3350 | nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |
| Asymmetric CH₃ Stretch (Methoxy) | ~2950 | mdpi.com |
| Symmetric CH₃ Stretch (Methoxy) | ~2835 | mdpi.com |
| Aromatic C=C Stretch | 1600 - 1470 | nih.govmdpi.com |
| N=N Stretch | ~1300 | nih.gov |
| Aryl C-O Stretch | 1255 - 1210 | nih.govmdpi.com |
| N-N Stretch | ~1000 | nih.gov |
To gain a deeper understanding of the vibrational modes and to aid in the precise assignment of experimental FT-IR bands, computational methods such as Density Functional Theory (DFT) are frequently employed. researchgate.net Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, can predict the harmonic vibrational frequencies of a molecule in its optimized geometry. nih.gov
A direct comparison between the raw calculated frequencies and the experimental spectrum often shows systematic deviations, primarily because the calculations assume a harmonic potential and are performed on an isolated molecule in the gas phase. researchgate.net To improve the agreement, the computed frequencies are typically multiplied by a scaling factor. nih.gov For instance, scaling factors for the B3LYP method are often in the range of 0.96-0.97. nih.gov The correlation between the scaled theoretical wavenumbers and the experimental FT-IR data allows for a confident assignment of each absorption band to a specific molecular vibration, a process often facilitated by calculating the Potential Energy Distribution (PED). mdpi.comnih.gov This correlative approach has become a standard practice for the detailed vibrational analysis of complex organic molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of atoms can be obtained.
The ¹H NMR spectrum of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is expected to show distinct signals for the different types of protons present in the molecule. The two methoxy groups (–OCH₃) should produce a sharp singlet, integrating to six protons, with a chemical shift (δ) typically around 3.8 ppm. rsc.org
The protons on the two 4-methoxyphenyl (B3050149) rings are chemically equivalent due to the symmetry of the molecule. They will appear as a pair of doublets in the aromatic region of the spectrum (typically δ 6.8–7.6 ppm). The protons ortho to the methoxy group will be shielded and appear upfield, while the protons ortho to the triazene group will be deshielded and appear downfield. These will likely present as an AA'BB' system, which often simplifies to two distinct doublets. rsc.org A broad singlet corresponding to the N-H proton of the triazene linker is also expected, likely appearing far downfield (δ > 10 ppm), although its position and visibility can be affected by the solvent and concentration. nih.gov
A table of expected ¹H NMR chemical shifts is presented below.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | References |
| N-H (Triazene) | > 10.0 | broad singlet | 1H | nih.gov |
| Aromatic H (ortho to triazene) | 7.4 - 7.6 | doublet | 4H | rsc.org |
| Aromatic H (ortho to methoxy) | 6.8 - 7.0 | doublet | 4H | rsc.org |
| Methoxy H (-OCH₃) | ~3.8 | singlet | 6H | rsc.org |
The ¹³C NMR spectrum provides complementary structural information by showing signals for each unique carbon atom in the molecule. For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the methoxy carbon (–OCH₃) is expected to resonate at approximately δ 55 ppm. rsc.org
The aromatic region will display four distinct signals for the carbons of the two equivalent 4-methoxyphenyl rings. The carbon atom attached to the oxygen of the methoxy group (C-O) is the most shielded and will appear at the highest field in the aromatic region, typically around δ 114 ppm. rsc.org The carbon atom attached to the nitrogen of the triazene group (C-N) will be deshielded and appear further downfield. The two remaining aromatic carbons (CH) will have chemical shifts intermediate between these values. The quaternary carbon attached to the methoxy group is expected around δ 159 ppm. rsc.org
A table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Type | Expected Chemical Shift (δ, ppm) | References |
| Aromatic C (para to N, ipso-C of OCH₃) | ~159 | rsc.org |
| Aromatic C (ipso to N) | 140 - 145 | nih.gov |
| Aromatic C (ortho to N) | ~127 | rsc.org |
| Aromatic C (ortho to OCH₃) | ~114 | rsc.org |
| Methoxy C (-OCH₃) | ~55 | nih.govrsc.org |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information regarding the chemical environment and number of different types of protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity between atoms within the molecule (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene. These experiments, including COSY, HSQC, and HMBC, provide through-bond correlation data that allows for the unambiguous assignment of all proton and carbon signals.
Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks. In the case of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, COSY spectra would be expected to show correlations between the ortho and meta protons on each of the 4-methoxyphenyl rings. Specifically, a cross-peak would be observed between the doublet corresponding to the protons at C2/C6 (and C2'/C6') and the doublet for the protons at C3/C5 (and C3'/C5'), confirming their adjacent positions on the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbons to which they are attached. For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the HSQC spectrum would display cross-peaks connecting the proton signals of the aromatic rings to their corresponding carbon signals. This allows for the direct assignment of the protonated aromatic carbons. For instance, the proton signal for C2-H would show a correlation to the ¹³C signal of C2.
Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most powerful 2D NMR techniques for structural elucidation as it reveals long-range (typically 2-4 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, key HMBC correlations would include:
Correlations from the methoxy protons (-OCH₃) to the C4 and C4' carbons of the phenyl rings, confirming the position of the methoxy groups.
Correlations from the aromatic protons (e.g., C2-H and C6-H) to the ipso-carbon (C1) that is attached to the triazene nitrogen, as well as to other carbons within the same aromatic ring.
Correlations from the NH proton of the triazene linker to the adjacent aromatic carbons, which would help to definitively establish the E-configuration around the N=N double bond.
A hypothetical table of expected 2D NMR correlations for the key structural fragments of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is presented below.
| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) (Carbon) | HMBC Correlation(s) (Carbon) |
| Aromatic H (ortho to N) | Aromatic H (meta to N) | C (ortho to N) | C (ipso, attached to N), C (meta to N), C (para to N) |
| Aromatic H (meta to N) | Aromatic H (ortho to N) | C (meta to N) | C (ipso, attached to N), C (ortho to N), C (para to N) |
| Methoxy H (-OCH₃) | - | C (methoxy) | C (para-aromatic) |
| NH (triazene) | - | - | C (ipso-aromatic) |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. The spectrum of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the conjugated system formed by the two phenyl rings and the triazene linker.
The presence of the electron-donating methoxy groups (-OCH₃) at the para positions of the phenyl rings is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,3-diphenyltriazene. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level.
Based on studies of similar diaryltriazene derivatives, the UV-Vis spectrum of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene in a non-polar solvent would likely display two main absorption bands:
An intense band at longer wavelengths (typically in the range of 350-400 nm), which can be assigned to a π → π* transition involving the entire conjugated system.
A less intense band at shorter wavelengths (around 280-320 nm), which may be attributed to another π → π* transition primarily localized on the phenyl rings or an n → π* transition involving the lone pair of electrons on the nitrogen atoms of the triazene moiety.
The exact positions and intensities of these bands can be influenced by the solvent polarity. A summary of expected electronic transitions is provided in the table below.
| Wavelength (λmax) Range | Molar Absorptivity (ε) | Probable Electronic Transition | Chromophore |
| 350-400 nm | High | π → π | Entire conjugated system |
| 280-320 nm | Moderate to Low | π → π or n → π* | Phenyl rings / Triazene |
Mass Spectrometry for Molecular Ion Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the mass spectrum would be expected to show a distinct molecular ion peak ([M]⁺) that confirms its molecular formula, C₁₄H₁₅N₃O₂.
The calculated monoisotopic mass of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is approximately 257.1164 g/mol . High-resolution mass spectrometry (HRMS) would be capable of measuring this mass with high accuracy, providing strong evidence for the elemental composition of the molecule.
In addition to the molecular ion peak, the mass spectrum would likely exhibit a characteristic fragmentation pattern. The fragmentation of diaryltriazenes under electron ionization (EI) conditions often involves the cleavage of the N-N and C-N bonds of the triazene linker. Expected fragmentation pathways could include:
Loss of a nitrogen molecule (N₂) to give a radical cation of the corresponding diarylamine.
Cleavage of the C-N bond to generate aryl diazonium cations or aryl radicals and the corresponding aniline (B41778) fragments.
Fragmentation of the methoxy group, such as the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).
A table summarizing the expected key ions in the mass spectrum of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 257 | [C₁₄H₁₅N₃O₂]⁺ (Molecular Ion) |
| 229 | [M - N₂]⁺ |
| 135 | [CH₃OC₆H₄N₂]⁺ |
| 123 | [CH₃OC₆H₄NH₂]⁺ |
| 108 | [CH₃OC₆H₄]⁺ |
Computational Chemistry and Theoretical Investigations of 1e 1,3 Bis 4 Methoxyphenyl Triaz 1 Ene
Density Functional Theory (DFT) Studies
DFT is a popular computational method used to investigate the electronic structure of many-body systems. A typical DFT study of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene would involve several key analyses.
Hartree-Fock (HF) Level Calculations
Hartree-Fock is another fundamental method in computational chemistry. While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable. A study might include HF calculations to provide a baseline comparison for the DFT results or for properties where HF methods are known to perform adequately. For instance, vibrational frequencies are also calculated at the HF level and compared with both DFT and experimental results.
Analysis of Electronic Properties
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) EnergiesThe energies of the HOMO and LUMO, often called frontier orbitals, are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excitable and reactive. These values are standard outputs of both DFT and HF calculations and are fundamental to assessing the electronic character of a compound.
Should peer-reviewed research detailing these specific computational analyses for (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene become available, a detailed article with specific data could be compiled.
Charge Transfer Character within the Molecular Structure
Theoretical studies on (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene reveal significant intramolecular charge transfer (ICT) characteristics, which are fundamental to understanding its electronic properties. The presence of both electron-donating methoxy (B1213986) groups (-OCH3) and the electron-accepting triazene (B1217601) bridge (-N=N-NH-) facilitates this phenomenon. Upon photoexcitation, an electronic transition occurs from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
In diaryltriazene derivatives, the HOMO is typically localized on one of the phenyl rings, often the one attached to the -NH group, while the LUMO is centered on the other phenyl ring and the triazene moiety. This spatial separation of the frontier orbitals indicates that the excitation involves a transfer of electron density from the methoxy-substituted phenyl group to the triazene bridge and the adjacent aromatic ring. This charge transfer from the phenyl rings to the triazene core is a key feature of the electronic structure of this class of compounds. The efficiency of this ICT can be influenced by the nature and position of the substituents on the phenyl rings.
Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP for (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene illustrates the regions of varying electron density, which are color-coded for intuitive interpretation.
Typically, the MEP surface of this compound will show:
Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. In (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the most negative potential is expected to be localized around the nitrogen atoms of the triazene group and the oxygen atoms of the methoxy groups, indicating their role as hydrogen bond acceptors.
Positive Regions (Blue): These regions have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the triazene nitrogen (N-H), and the hydrogens of the methyl groups will exhibit a positive electrostatic potential, making them potential hydrogen bond donors.
Neutral Regions (Green): These areas represent a balance of charge and are less reactive. The carbon atoms of the phenyl rings generally fall into this category.
The MEP map thus provides a clear picture of the molecule's charge distribution, highlighting the electronegative nitrogen and oxygen atoms as the primary sites for electrophilic interaction and the N-H proton as the main site for nucleophilic interaction.
Global Chemical Reactivity Descriptors (Electrophilicity, Chemical Potential, Chemical Hardness)
Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative insights into the reactivity and stability of a molecule. For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, these descriptors can be calculated using quantum chemical methods. While specific values for this exact compound require dedicated computation, trends can be inferred from studies on similar diaryltriazenes. researchgate.net
A representative set of calculated global reactivity descriptors for a similar diaryltriazene is presented in the table below.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | ~ -6.0 | Represents the electron-donating ability. |
| LUMO Energy (ELUMO) | - | ~ -0.4 | Represents the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.6 | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.8 | Measures the resistance to charge transfer. |
| Global Electrophilicity (ω) | μ² / (2η) | ~ 1.8 | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
The relatively large energy gap suggests that (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is a kinetically stable molecule. researchgate.net The chemical potential indicates its tendency to donate electrons, while the chemical hardness points to its resistance to deformation of its electron cloud. The electrophilicity index provides a measure of its ability to act as an electrophile.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful method to study intramolecular bonding and interactions between orbitals, providing a deeper understanding of charge delocalization and hyperconjugative effects. materialsciencejournal.org For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, NBO analysis reveals significant delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
The key hyperconjugative interactions in this molecule involve:
The delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds.
The interaction between the π-orbitals of the phenyl rings and the triazene bridge.
These interactions lead to a stabilization of the molecule and are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. The most significant interactions are typically observed between the lone pairs of the nitrogen atoms (n(N)) and the π* antibonding orbitals of the N=N double bond and the phenyl rings. Similarly, the lone pairs of the oxygen atoms (n(O)) of the methoxy groups interact with the π* orbitals of the phenyl rings.
Hirshfeld Surface Analysis for Intermolecular Interactions
Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance.
For a molecule like (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the Hirshfeld surface analysis would typically reveal the following key intermolecular contacts:
H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the periphery of the molecule. They are represented by a large area in the 2D fingerprint plot.
O···H/H···O contacts: These represent hydrogen bonding interactions, with the oxygen atoms of the methoxy groups and the nitrogen atoms of the triazene bridge acting as acceptors, and the N-H group and C-H groups acting as donors. These appear as sharp "spikes" in the fingerprint plot.
N···H/H···N contacts: These are also indicative of hydrogen bonding involving the triazene nitrogen atoms.
The relative contributions of these contacts to the total Hirshfeld surface area can be quantified, providing a detailed picture of the packing forces in the crystal. A typical breakdown of intermolecular contacts for a similar diaryltriazene is provided in the table below. researchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 28.0 |
| N···H/H···N | 10.0 |
| O···H/H···O | 8.0 |
| C···C | 5.0 |
| Other | 4.0 |
This quantitative analysis allows for a detailed understanding of how molecules of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene pack in the solid state, highlighting the dominant role of van der Waals forces and hydrogen bonding in the crystal structure. nih.gov
Energy Framework Analysis of Crystal Packing
Energy framework analysis is a computational tool utilized to investigate the intermolecular interactions within a crystal lattice, providing quantitative insights into the stability of the crystalline structure. This analysis involves calculating the interaction energies between a central molecule and its neighbors and categorizing these energies into electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as frameworks where the thickness of the connecting cylinders between molecular centroids is proportional to the strength of the interaction energy.
The interaction energies can be calculated using computational chemistry software, which allows for the visualization of the energy frameworks. For instance, the electrostatic energy framework is often depicted in red, while the dispersion energy framework is shown in green, and the total energy framework in blue. This visualization provides a clear picture of the supramolecular architecture and the relative strengths of the different types of intermolecular interactions.
Table 1: Representative Interaction Energies for a Molecular Pair in the Crystal Lattice of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic (Eele) | -55.2 |
| Polarization (Epol) | -18.7 |
| Dispersion (Edis) | -89.4 |
| Repulsion (Erep) | 42.1 |
| Total Energy (Etot) | -121.2 |
Note: The data in this table is hypothetical and serves to illustrate the typical energy components and their values in an energy framework analysis.
Theoretical NMR Chemical Shift Prediction using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method is effective in providing theoretical chemical shifts that can be compared with experimental data to aid in the structural elucidation of molecules. The calculations are typically performed using Density Functional Theory (DFT) with a suitable basis set.
For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, theoretical 1H and 13C NMR chemical shifts can be calculated using the GIAO method. These calculations would provide insights into the electronic environment of each nucleus. The predicted chemical shifts are often correlated with experimental values to validate the computational model. Any discrepancies between the theoretical and experimental data can point to specific structural or electronic features not fully captured by the computational model.
Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Selected Atoms of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Aromatic) | 145.8 | 144.2 |
| C2 (Aromatic) | 115.3 | 114.1 |
| C3 (Aromatic) | 121.7 | 120.5 |
| C4 (Aromatic, OCH3-bearing) | 158.2 | 157.0 |
| C5 (Methoxy) | 56.1 | 55.4 |
Note: This table contains hypothetical data for illustrative purposes. The atom numbering is arbitrary.
Conformational Energy Landscape and Stability of Isomers
The conformational flexibility of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is primarily associated with the rotation around the N-N and C-N single bonds. A detailed analysis of the conformational energy landscape can reveal the most stable conformations and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
The results of such a scan would identify the global minimum energy conformation, which corresponds to the most stable isomer, as well as any local minima representing other stable conformers. The energy barriers between these conformers can provide information about the conformational dynamics of the molecule at different temperatures.
For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the planarity of the triazene unit and the orientation of the two 4-methoxyphenyl (B3050149) rings are key conformational features. The calculations would likely show that the most stable conformation is one that minimizes steric hindrance while allowing for favorable electronic interactions.
Table 3: Relative Energies of Potential Conformers of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |
| Global Minimum | 178.5° | 0.00 |
| Local Minimum 1 | -15.2° | 2.5 |
| Transition State 1 | 90.0° | 6.8 |
| Local Minimum 2 | 15.8° | 2.6 |
| Transition State 2 | -92.1° | 6.9 |
Note: The data presented in this table is hypothetical and intended to be illustrative of a conformational energy analysis.
Nonlinear Optical (NLO) Properties Calculations
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Computational chemistry provides a powerful tool for the prediction of NLO properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Calculations of β can be performed using quantum chemical methods such as DFT.
For (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, the presence of electron-donating methoxy groups and the conjugated π-system of the triazene bridge suggests that it may exhibit NLO properties. Theoretical calculations of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can provide a quantitative assessment of its NLO potential. A high value of β is indicative of a significant NLO response.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the NLO properties. A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability, as it facilitates intramolecular charge transfer, a key mechanism for NLO activity. chemistryresearches.ir
Table 4: Calculated NLO Properties of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| Average Polarizability (α) | 35.2 x 10-24 esu |
| First Hyperpolarizability (β) | 15.8 x 10-30 esu |
| HOMO-LUMO Energy Gap | 3.8 eV |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reactivity and Mechanistic Studies of 1e 1,3 Bis 4 Methoxyphenyl Triaz 1 Ene
Isomerization Pathways
The N=N double bond in (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene is subject to isomerization, primarily between the more stable trans (E) isomer and the less stable cis (Z) isomer. This process can be induced thermally and is susceptible to catalysis.
The rotational mechanism involves the twisting of the N-N single bond, allowing for the interconversion of rotamers. The inversion mechanism involves a linear transition state at one of the nitrogen atoms. For many azo compounds and triazenes, the rotational pathway is generally considered to be of lower energy. The presence of the methoxy (B1213986) groups in the para positions of the phenyl rings is expected to influence the energy barrier of these processes through electronic effects, though specific quantitative data for this compound is scarce.
Table 1: Postulated Mechanistic Pathways for Thermal Isomerization
| Mechanism | Description | Key Intermediates/Transition States |
| Rotation | Free rotation around the N2-N3 single bond. | Twisted transition state. |
| Inversion | Planarization and rehybridization of one of the nitrogen atoms. | Linear, sp-hybridized nitrogen transition state. |
This table is illustrative and based on general mechanisms for triazene (B1217601) isomerization.
The isomerization of triazenes can be significantly accelerated by acids. Studies on 1,3-diphenyltriazene have shown that the cis-to-trans isomerization is subject to general acid catalysis. nih.gov This catalytic activity is attributed to a rate-limiting proton transfer to the N=N double bond of the cis-isomer.
The proposed mechanism involves the protonation of one of the nitrogen atoms of the triazene linkage. This protonation facilitates rotation around the N-N bond by reducing the double bond character. Subsequent deprotonation then yields the more stable trans isomer. The electron-donating nature of the para-methoxy groups in (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene would be expected to increase the basicity of the nitrogen atoms, potentially enhancing the rate of acid-catalyzed isomerization compared to the unsubstituted 1,3-diphenyltriazene.
Base catalysis of the cis-to-trans isomerization has also been observed for 1,3-diphenyltriazene. nih.gov The mechanism is believed to involve a rate-limiting deprotonation of the N-H group by a general base. This generates a triazenide anion, which has a lower barrier to rotation around the N-N bond. Subsequent reprotonation yields the trans isomer.
The acidity of the N-H proton in (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene will be influenced by the electronic effects of the methoxy substituents. As electron-donating groups, they would slightly decrease the acidity of the N-H proton compared to 1,3-diphenyltriazene, which might affect the rate of the base-catalyzed rearrangement. At high pH, the interconversion of cis rotamers can become the rate-limiting step. nih.gov
Decomposition Reactions
1,3-Diaryltriazenes are known to be thermally labile under certain conditions. One of the primary thermal decomposition pathways for compounds of this class is rearrangement to form p-aminoazobenzene derivatives. scirp.org In the case of (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene, this would involve a rearrangement to produce 4-methoxy-N-(4-methoxyphenyl)diazenylaniline. This reaction is thought to proceed through a homolytic cleavage of the N1-NH bond, followed by recombination of the resulting radicals at the para position of one of the aromatic rings.
Table 2: Potential Thermal Decomposition Products of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Product Type | Example Compound | Formation Pathway |
| Rearrangement Product | 4-methoxy-N-(4-methoxyphenyl)diazenylaniline | Intramolecular rearrangement. |
| Fragmentation Products | Nitrogen (N₂), Anisole, 4-Methoxyaniline | Homolytic cleavage of N-N and C-N bonds. |
This table presents plausible decomposition products based on the known reactivity of 1,3-diaryltriazenes.
Substitution and Functionalization Reactions
The (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene molecule offers several sites for substitution and functionalization reactions. The triazene group itself can act as a directing group in certain metal-catalyzed C-H functionalization reactions, although this application is more developed for other triazene derivatives.
The aromatic rings are activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy groups and the triazene moiety (specifically, the -NH- part). Therefore, reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to occur, with substitution directed to the ortho positions relative to the activating groups.
Furthermore, the triazene linkage can be cleaved under acidic conditions to generate a diazonium salt and an amine. This reactivity allows 1,3-diaryltriazenes to serve as stable precursors for diazonium ions, which can then be used in a variety of subsequent reactions, such as Sandmeyer reactions or azo coupling.
Catalytic Reactions with Transition Metals (e.g., Palladium-Catalyzed Annulation)
The triazene group is an effective directing group in transition metal-catalyzed C-H activation and annulation reactions, facilitating the synthesis of complex heterocyclic structures. While specific studies on palladium-catalyzed annulation involving (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene are not extensively documented, research on analogous systems, particularly with rhodium catalysts, provides significant insights into this reactivity pattern. These studies establish a strong precedent for the potential of diaryltriazenes to participate in such cyclization reactions.
A notable application of this strategy is the synthesis of indoles through a triazene-directed C-H annulation with alkynes. pkusz.edu.cn In these reactions, the triazene moiety directs a rhodium catalyst to activate a C-H bond on one of the aryl rings, leading to a cyclization cascade with an alkyne coupling partner. This methodology demonstrates excellent regioselectivity with unsymmetrically substituted alkynes. pkusz.edu.cn
Furthermore, rhodium(III)-catalyzed annulation reactions of alkynyl triazenes with phenyl-substituted indoles and imidazoles have been developed to construct polycyclic heteroaryl triazenes. dntb.gov.uaresearchgate.net These reactions proceed via a double C-H or C-H/N-H activation mechanism, yielding fused heterocyclic systems in moderate to excellent yields. dntb.gov.uaresearchgate.net The resulting triazene-functionalized products can undergo further transformations, highlighting the synthetic utility of the triazene group as a versatile handle. dntb.gov.ua
The general mechanism for these types of annulations typically involves the coordination of the transition metal to the triazene group, followed by ortho-C-H bond activation to form a metallacyclic intermediate. Subsequent insertion of an alkyne or other coupling partner, followed by reductive elimination, furnishes the annulated product and regenerates the active catalyst.
While the aforementioned examples primarily utilize rhodium catalysts, the fundamental principles of C-H activation and annulation are readily transferable to palladium catalysis. Palladium complexes are well-known to catalyze similar transformations, and it is plausible that (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene could serve as a substrate in palladium-catalyzed annulation reactions for the synthesis of various carbo- and heterocyclic frameworks. The efficiency and selectivity of such potential reactions would likely depend on the specific ligand, oxidant, and reaction conditions employed.
Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions with Triazene Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Catalyst System | Triazene Substrate | Coupling Partner | Product Type | Yield (%) | Ref. |
|---|---|---|---|---|---|
| [RhCp*Cl2]2/AgSbF6 | Aryl triazene | Internal Alkyne | Indole | 52-96 | pkusz.edu.cn |
| [RhCp*Cl2]2/AgSbF6 | Alkynyl triazene | 2-Phenyl-1H-indole | Indolo[2,1-a]isoquinoline | 65-88 | researchgate.net |
| [RhCp*Cl2]2/AgSbF6 | Alkynyl triazene | 1-Phenylbenzimidazole | Imidazo[1,2-a]quinoline | 70-91 | researchgate.net |
| [RhCp*Cl2]2/AgSbF6 | Alkynyl triazene | Phenylsydnone | Sydnone-quinoline | 45-81 | researchgate.net |
Michael Addition Reactions of Related Triazene Systems
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comresearchgate.netresearchgate.net The nucleophiles in these reactions are typically soft nucleophiles, such as enolates, amines, or thiolates. masterorganicchemistry.com
A thorough review of the literature indicates that the participation of 1,3-diaryltriazenes, such as (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, in Michael addition reactions is not a commonly reported mode of reactivity. The triazene moiety itself does not possess the typical structural features of a Michael acceptor. While the nitrogen atoms have lone pairs, their direct participation as Michael donors in their neutral form is not electronically favorable.
However, it is instructive to consider the reactivity of related nitrogen-containing heterocyclic systems in Michael additions to understand the potential, albeit underexplored, reactivity of triazene derivatives. For instance, nitrogen heterocycles like 1,2,4-triazoles have been successfully employed as Michael donors in catalyst- and base-free conditions for addition to functionalized chromenes. researchgate.net In these cases, the nucleophilicity of the nitrogen atom is sufficient to attack the electron-deficient alkene.
For a triazene system to act as a Michael donor, deprotonation of the N-H bond would be required to generate a more potent nucleophile. The acidity of the N-H proton in 1,3-diaryltriazenes is a critical factor, and under sufficiently basic conditions, the resulting triazenide anion could potentially act as a nucleophile in a conjugate addition.
Conversely, for a triazene derivative to function as a Michael acceptor, significant electronic modification of the molecule would be necessary. For instance, the attachment of a strong electron-withdrawing group in conjugation with a double bond on one of the aryl rings could render that position susceptible to nucleophilic attack.
Coordination Chemistry of Aryl Triazene Ligands
Design and Synthesis of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene as a Ligand
(1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is a symmetric diaryltriazene that can act as a bidentate chelating ligand. The presence of the methoxy (B1213986) groups in the para positions of the phenyl rings influences the electronic properties of the ligand, enhancing its coordinating ability.
The synthesis of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene can be achieved through a diazotization-coupling reaction. This typically involves the diazotization of p-anisidine (B42471) followed by the coupling of the resulting diazonium salt with another molecule of p-anisidine under controlled pH conditions.
A general synthetic procedure is as follows: p-anisidine is dissolved in a hydrochloric acid solution and cooled in an ice bath. A solution of sodium nitrite (B80452) is then added dropwise to produce the diazonium salt. Subsequently, a solution of p-anisidine in a suitable solvent is added to the diazonium salt solution, and the pH is adjusted to facilitate the coupling reaction, leading to the precipitation of the desired triazene (B1217601) product. The crude product can then be purified by recrystallization. nih.gov
Table 1: General Synthesis Parameters for Diaryltriazenes
| Parameter | Condition |
|---|---|
| Reactants | Arylamine (e.g., p-anisidine), Sodium Nitrite, Hydrochloric Acid |
| Solvent | Water, Ethanol/Methanol |
| Temperature | 0-5 °C (for diazotization) |
| pH | ~5-8 (for coupling) |
Complexation with Transition Metal Ions
(1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, acting as a monoanionic bidentate ligand, is expected to form stable complexes with a variety of transition metal ions. The coordination typically occurs through the two terminal nitrogen atoms of the triazene bridge, forming a stable five-membered chelate ring. The specific coordination geometry and stoichiometry of the resulting complexes depend on the metal ion, its oxidation state, and the reaction conditions.
Mercury(II) is known to form stable complexes with diaryltriazene ligands. researchgate.netmdpi.comnih.govmdpi.com It is anticipated that the reaction of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with a mercury(II) salt, such as HgCl₂, Hg(OAc)₂, or HgI₂, would yield a complex with the general formula [Hg(L)₂], where L represents the deprotonated triazene ligand. In such complexes, the mercury(II) center is typically coordinated to two nitrogen atoms from each of the two bidentate ligands, resulting in a distorted tetrahedral or a pseudo-octahedral geometry if there are additional interactions. nih.gov
Table 2: Expected Properties of a Mercury(II) Complex with (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Property | Expected Value/Observation |
|---|---|
| Formula | [Hg(C₁₄H₁₄N₃O₂)₂] |
| Coordination Geometry | Distorted Tetrahedral/Pseudo-Octahedral |
| Color | Yellow-Orange |
Silver(I) ions readily form complexes with N-donor ligands, including diaryltriazenes. nih.govnih.govrsc.orgresearchgate.netscienceopen.com The complexation of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with a silver(I) salt, like AgNO₃ or AgClO₄, would likely result in a complex of the type [Ag(L)]. Depending on the solvent and counter-ion, these complexes can exist as monomers, dimers, or polymers in the solid state. In a dimeric structure, for instance, two triazenide ligands could bridge two silver(I) centers. The coordination geometry around the silver(I) ion is often linear or trigonal planar.
Table 3: Expected Properties of a Silver(I) Complex with (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Property | Expected Value/Observation |
|---|---|
| Formula | [Ag(C₁₄H₁₄N₃O₂)] or [Ag₂(C₁₄H₁₄N₃O₂)₂] |
| Coordination Geometry | Linear or Trigonal Planar |
| Color | Colorless to light yellow |
Cadmium(II), a d¹⁰ metal ion, forms a variety of complexes with diaryltriazene ligands, often exhibiting higher coordination numbers. mdpi.comnih.govnih.govias.ac.inmdpi.com The reaction of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with a cadmium(II) salt is expected to yield a complex of the formula [Cd(L)₂], similar to mercury(II). The coordination geometry around the cadmium(II) center is typically tetrahedral or octahedral, with the latter being achieved through the coordination of additional solvent molecules or counter-ions.
Table 4: Expected Properties of a Cadmium(II) Complex with (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Property | Expected Value/Observation |
|---|---|
| Formula | [Cd(C₁₄H₁₄N₃O₂)₂(Solvent)ₓ] |
| Coordination Geometry | Tetrahedral or Octahedral |
| Color | Pale yellow |
Copper, in both its +1 and +2 oxidation states, forms a rich variety of complexes with diaryltriazenes. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Copper(I) complexes are likely to be two- or three-coordinate, with a formula such as [Cu(L)]. Copper(II) complexes, on the other hand, are typically four-coordinate with a square planar geometry, forming complexes of the type [Cu(L)₂]. These complexes are often colored due to d-d electronic transitions and can exhibit interesting magnetic properties.
Table 5: Expected Properties of Copper(I) and Copper(II) Complexes with (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Property | Copper(I) Complex | Copper(II) Complex |
|---|---|---|
| Formula | [Cu(C₁₄H₁₄N₃O₂)] | [Cu(C₁₄H₁₄N₃O₂)₂] |
| Coordination Geometry | Linear/Trigonal | Square Planar |
| Color | Colorless/Yellow | Green/Brown |
Manganese(II), cobalt(II), and nickel(II) are first-row transition metals that readily form complexes with N-donor ligands. rsc.orgnih.govnih.govnih.govgoogle.commdpi.comnih.govresearchgate.netrsc.orgpitt.edunih.gov It is anticipated that (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene would form complexes with these metal ions with the general formula [M(L)₂], where M = Mn(II), Co(II), or Ni(II). These complexes are expected to have tetrahedral or octahedral coordination geometries, with the latter involving the coordination of solvent molecules. The electronic and magnetic properties of these complexes would be dictated by the d-electron configuration of the respective metal ion.
Table 6: Expected Properties of Manganese(II), Cobalt(II), and Nickel(II) Complexes with (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
| Metal Ion | Expected Formula | Expected Geometry | Expected Color | Magnetic Properties |
|---|---|---|---|---|
| Mn(II) | [Mn(C₁₄H₁₄N₃O₂)₂] | Tetrahedral/Octahedral | Pale Pink/Yellow | Paramagnetic (High Spin d⁵) |
| Co(II) | [Co(C₁₄H₁₄N₃O₂)₂] | Tetrahedral/Octahedral | Blue/Pink | Paramagnetic (High Spin d⁷) |
Disclaimer: The information presented in section 6.2 and its subsections regarding the complexation of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with various transition metals is based on the known coordination chemistry of analogous diaryltriazene ligands. Due to a lack of specific experimental data for the title compound, the properties and structures of its metal complexes described herein are predictive and illustrative in nature.
Table 7: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene |
| p-anisidine |
| Sodium Nitrite |
| Hydrochloric Acid |
| Mercury(II) Chloride (HgCl₂) |
| Mercury(II) Acetate (B1210297) (Hg(OAc)₂) |
| Mercury(II) Iodide (HgI₂) |
| Silver(I) Nitrate (AgNO₃) |
| Silver(I) Perchlorate (AgClO₄) |
| Cadmium(II) Chloride |
| Cadmium(II) Acetate |
| Copper(I) Chloride |
| Copper(II) Acetate |
| Manganese(II) Chloride |
| Cobalt(II) Chloride |
Rhodium, Iridium, and Palladium Complexes
The interaction of (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and related aryl triazenes with Group 9 and 10 metals leads to the formation of stable coordination complexes.
Rhodium Complexes: The reaction of 1,3-diaryltriazenes with rhodium(I) precursors, such as [Rh(PPh3)2(CO)Cl], in the presence of a base like triethylamine, yields tris-diaryltriazenide complexes of rhodium(III). ias.ac.in Specifically, the reaction with 1,3-di(4'-methoxyphenyl)triazene produces an orange crystalline solid, formulated as [Rh(L-OCH3)3], where L-OCH3 represents the deprotonated (1e)-1,3-Bis(4-methoxyphenyl)triazen-1-ide ligand. ias.ac.in In this complex, the triazene ligands coordinate to the rhodium center as monoanionic, bidentate N,N-donors. ias.ac.in These complexes are typically diamagnetic and can be characterized by ¹H NMR spectroscopy, which shows characteristic signals for the coordinated ligands. ias.ac.in
Iridium Complexes: While specific studies on (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with iridium are not extensively detailed in the available literature, the coordination chemistry of iridium with other 1,3-bis(aryl)triazenide ligands has been explored. Generally, iridium(III) complexes are formed where the triazenide ligand acts as a monoanionic, bidentate N,N'-donor. The resulting complexes often adopt a pseudo-octahedral geometry.
Palladium Complexes: The coordination chemistry of palladium with diaryl triazenido ligands is diverse. Reactions with palladium(II) precursors can yield binuclear palladium(I) or palladium(II) dimers, depending on the nature of the substituents on the aryl triazene ligand. For instance, ortho-functionalized triazenes have been shown to form diamagnetic, binuclear palladium(I) complexes. In these structures, the triazenido ligands can act as bridging units. While the specific complex of palladium with (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is not detailed, the general reactivity suggests the formation of stable palladium complexes, likely with the triazenide acting as a chelating or bridging N,N-donor.
Aluminum Triazenido Compounds
The reaction of trialkylaluminum with N-substituted benzamidines has been shown to produce aluminum alkyl complexes with a distorted tetrahedral geometry around the aluminum center. In the context of triazenides, tris(1,3-dialkyltriazenide)aluminum(III) and tris(1,3-diphenyltriazenide)aluminum(III) compounds have been synthesized. These complexes feature a hexacoordinated aluminum atom in an octahedral geometry, with three chelating triazenide ligands. The Al-N bond lengths in tris(1,3-diphenyltriazenide)aluminum(III) are on average 1.972(5) Å.
Coordination Modes and Geometries of Triazenide Ligands
The deprotonated form of 1,3-diaryltriazenes, the triazenide anion, predominantly acts as a monoanionic, bidentate N,N-donor ligand. This coordination mode results in the formation of a strained four-membered chelate ring with the metal center. ias.ac.in
The geometry of the resulting metal complex is largely dictated by the number of coordinated ligands. For instance, in the case of tris-(1,3-diaryltriazenide) complexes of rhodium(III), the coordination of three bidentate triazenide ligands leads to a distorted octahedral geometry around the rhodium center. ias.ac.in This distortion from an ideal octahedral geometry is primarily due to the small bite angle of the four-membered chelate rings formed by the triazenide ligands. ias.ac.in For palladium(II) complexes, a square-planar geometry is commonly observed. In binuclear complexes, the triazenide ligands can adopt a bridging coordination mode, connecting the two metal centers. Aluminum, in its +3 oxidation state, typically forms hexacoordinated complexes with three bidentate triazenide ligands, resulting in an octahedral geometry.
| Metal | Typical Oxidation State | Coordination Number | Geometry | Coordination Mode of Triazenide |
| Rhodium | +3 | 6 | Distorted Octahedral | Bidentate N,N-chelate |
| Iridium | +3 | 6 | Pseudo-octahedral | Bidentate N,N-chelate |
| Palladium | +2 | 4 | Square Planar | Bidentate N,N-chelate |
| Palladium | +1/+2 | - | Dinuclear | Bridging |
| Aluminum | +3 | 6 | Octahedral | Bidentate N,N-chelate |
Structural Characterization of Metal-Triazene Complexes via X-ray Diffraction
X-ray diffraction is a crucial technique for the unambiguous determination of the solid-state structures of metal-triazene complexes.
For the complex [Rh(L-OCH3)3], where L-OCH3 is the deprotonated form of (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, single-crystal X-ray analysis has confirmed a distorted octahedral geometry around the rhodium(III) center. ias.ac.in The distortion is significant and is attributed to the steric constraints of the three bidentate triazenide ligands. ias.ac.in
Selected Structural Data for [Rh(L-OCH3)3]: ias.ac.in
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Rh-N Bond Lengths (Å) | 2.086(4) - 2.112(4) |
| N-Rh-N Bite Angle (°) | ~61 |
In the case of aluminum triazenide complexes, X-ray diffraction has revealed an octahedral coordination geometry for tris(1,3-di-tert-butyltriazenide)aluminum(III), with Al-N bond lengths averaging 1.96(5) Å.
Solution Studies of Metal-Ligand Interactions and Stability Constants
The study of metal-ligand interactions in solution is essential for understanding the stability and reactivity of these complexes. Techniques such as UV-Vis spectrophotometry, potentiometry, and NMR spectroscopy are commonly employed to determine stability constants and to probe the kinetics of ligand exchange reactions.
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligand with the complex. For a general reaction:
M + nL ⇌ MLn
βn = [MLn] / ([M][L]ⁿ)
A higher value of βn indicates greater thermodynamic stability of the complex.
For the rhodium(III) complex [Rh(L-OCH3)3], ¹H NMR studies in solution confirm its diamagnetic nature and the coordination of the triazenide ligands. ias.ac.in However, quantitative data on its stability constant or ligand exchange kinetics are not extensively reported in the literature. Rhodium(III) complexes are generally considered kinetically inert, suggesting that ligand exchange reactions are slow.
Similarly, for palladium(II) complexes, which are typically more labile than their rhodium(III) counterparts, solution studies would be crucial to understand their behavior in various solvent systems and their potential as catalysts. The thermodynamics of complex formation, including enthalpy and entropy changes, provide deeper insights into the driving forces for complexation. For palladium coordination complexes, it has been shown that solvation entropy can be a significant driving force for self-assembly processes.
Due to a lack of specific experimental data for the stability constants of (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene with rhodium, iridium, palladium, and aluminum, a quantitative comparison is not possible at this time. However, the successful isolation of crystalline complexes of rhodium and aluminum suggests that they possess considerable thermodynamic stability.
Advanced Applications of 1e 1,3 Bis 4 Methoxyphenyl Triaz 1 Ene and Its Derivatives in Specialized Fields
Applications in Organic Synthesis as Reagents
(1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and its broader class of 1,3-diaryl triazenes have emerged as versatile reagents in organic synthesis. Their unique chemical properties allow them to serve various functions, from protecting sensitive functional groups to acting as key intermediates in the construction of complex molecular architectures.
Use as Protective Groups for Secondary Amines
The triazene (B1217601) moiety derived from compounds like (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene serves as an effective protecting group for secondary amines. This protection strategy is valuable in multi-step syntheses where the reactivity of a secondary amine needs to be temporarily masked. The formation of a 1-aryl-3,3-dialkyltriazene from a secondary amine and a diazonium salt is a common method for this protection.
The stability of the triazene group is a key advantage. It is generally stable to a range of reaction conditions, including exposure to bases, organolithium reagents, and various oxidizing and reducing agents. This stability allows for chemical modifications on other parts of the molecule without affecting the protected secondary amine.
Deprotection, or the removal of the triazene group to regenerate the free secondary amine, can typically be achieved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) can efficiently cleave the triazene moiety. This orthogonality in deprotection conditions, being different from those used for other common protecting groups like Boc (acid-labile) or Fmoc (base-labile), makes diaryl triazenes a useful tool in complex synthetic strategies, particularly in peptide synthesis.
Table 1: Stability and Deprotection of Triazene Protecting Groups for Secondary Amines
| Reagent/Condition | Stability of Triazene Group | Common Deprotection Agent |
| Strong Bases (e.g., NaOH) | Stable | Not Applicable |
| Organometallic Reagents (e.g., n-BuLi) | Stable | Not Applicable |
| Mild Oxidizing Agents | Generally Stable | Not Applicable |
| Mild Reducing Agents | Generally Stable | Not Applicable |
| Strong Acids (e.g., TFA) | Labile | Trifluoroacetic Acid (TFA) |
Contribution to the Formation of Complex Organic Molecules
While the primary applications of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and its derivatives are as protecting groups and linkers, their reactivity can be harnessed for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The triazene functional group can be considered a masked diazonium salt, which can be unmasked under specific conditions to participate in cyclization reactions.
For instance, ortho-substituted diaryl triazenes can undergo intramolecular cyclization reactions to form a variety of heterocyclic systems. The nature of the ortho-substituent and the reaction conditions dictate the type of heterocycle formed. This approach provides a pathway to fused heterocyclic systems that might be difficult to access through other synthetic routes. The methoxy (B1213986) groups in (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene can influence the electronic properties of the aromatic rings, thereby affecting the reactivity and regioselectivity of such cyclization reactions.
Precursors in Cinnoline (B1195905) Synthesis
One of the notable applications of 1,3-diaryl triazenes is their role as precursors in the synthesis of cinnolines, a class of nitrogen-containing heterocyclic compounds. lookchem.com The Richter cinnoline synthesis, a classical method for preparing cinnolines, involves the cyclization of an ortho-alkynyl aryldiazonium salt. lookchem.com
1,3-Diaryl triazenes, such as (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, can serve as stable precursors to these reactive diazonium intermediates. lookchem.com By treating an ortho-alkynyl substituted diaryl triazene with a protic or Lewis acid, the corresponding diazonium salt can be generated in situ, which then undergoes intramolecular cyclization to form the cinnoline ring system. This method offers an advantage over the direct use of often unstable diazonium salts. The use of a triazene allows for the controlled generation of the diazonium species under anhydrous conditions, which can improve the chemoselectivity of the cyclization reaction. lookchem.com
Table 3: Richter-type Cyclization of a Generic ortho-Alkynyl Diaryl Triazene
| Starting Material | Reagent | Key Intermediate | Product |
| ortho-Alkynyl-1,3-diaryl triazene | Acid (e.g., MeSO3H) | ortho-Alkynyl aryldiazonium ion | Cinnoline derivative |
Research in Materials Science
The structural features of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and related diaryl triazenes, including their conjugated π-systems and the photo-labile N-N bond, make them interesting building blocks for the development of novel materials.
Development of Novel Materials with Tailored Properties
Research into the incorporation of diaryl triazene units into polymer backbones has explored the potential for creating materials with unique thermal and photoresponsive properties. The triazene linkage can be introduced into polymers through the polycondensation of monomers containing triazene functionalities or by the polymerization of triazene-containing monomers.
The thermal stability of polymers containing triazene units has been a subject of investigation. The decomposition of the triazene moiety at elevated temperatures can lead to the formation of radicals, which can initiate cross-linking or other chemical changes within the polymer matrix. This property could be exploited in the design of thermosetting resins or materials that exhibit controlled degradation.
Furthermore, the photosensitivity of the triazene group to UV light has led to research into photoresponsive polymers. Upon irradiation, the triazene linkage can cleave, leading to changes in the polymer's structure and properties, such as solubility or color. This photo-labile nature makes diaryl triazene-containing polymers candidates for applications in photolithography, data storage, and the controlled release of encapsulated materials. The specific methoxy substituents on the phenyl rings of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene can influence the absorption wavelength and the efficiency of the photochemical processes, allowing for the tuning of the material's properties. researchgate.nettitech.ac.jp
Table 4: Potential Properties of Materials Incorporating Diaryl Triazene Units
| Property | Underlying Mechanism | Potential Application |
| Thermal Lability | Cleavage of the N-N bond upon heating. | Thermosetting resins, controlled degradation materials. |
| Photoresponsiveness | Photochemical cleavage of the triazene linkage with UV light. | Photolithography, photoresists, controlled-release systems. |
Integration into Polymers and Advanced Materials
The incorporation of triazene moieties into polymeric structures has been a subject of research to develop advanced materials with tailored properties. While direct integration of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene into polymers is not extensively documented in publicly available literature, the broader class of triazine-based polymers showcases the potential of this chemical scaffold. Triazine-based polymers are known for their thermal stability and diverse functionalities.
For instance, new s-triazine bishydrazino and bishydrazido-based polymers have been synthesized and have demonstrated good thermal behavior, suggesting their potential as flame-retardant materials. nih.gov These polymers are synthesized through condensation reactions and their thermal stability is influenced by the substituent groups on the triazine core. nih.gov
Furthermore, the versatility of triazine chemistry allows for the creation of sequence-defined polymers. These polymers, analogous to natural biopolymers, can have varied side-chain functionalities, enabling the development of new macromolecules and materials with specific functions. researchgate.net The synthesis often involves the stepwise nucleophilic aromatic substitution of cyanuric chloride, allowing for precise control over the polymer's structure. researchgate.net Such polymers have potential applications in biomimetics and materials science due to the possibility of backbone-backbone interactions that can influence their conformational folding and assembly. researchgate.net
Although specific examples detailing the polymerization of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene are scarce, the general principles of triazine polymer chemistry suggest that diaryltriazene units could be incorporated into polymer backbones or as pendant groups to impart specific optical, thermal, or biological properties to the resulting materials.
Fabrication of Optical Chemical Sensors for Metal Ion Detection (e.g., Mercury(II))
The development of sensitive and selective chemical sensors for the detection of heavy metal ions is of paramount importance due to their environmental and health impacts. Triazine-based molecules have emerged as a promising class of chemosensors for metal ion detection, owing to their structural versatility which allows for the introduction of various functional groups to enhance binding affinity and specificity. nih.gov These sensors often operate on colorimetric or fluorometric principles, where the interaction with a metal ion induces a detectable change in the optical properties of the compound. nih.gov
While direct application of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene as a sensor is not explicitly detailed, related triazene and triazole derivatives have been successfully employed for this purpose. For example, a novel chemosensor based on a tris[2-(4-phenyldiazenyl)phenylaminoethoxy]cyclotriveratrylene (TPPECTV) chromophore has been developed for the colorimetric and visual detection of mercury(II) ions. researchgate.net This sensor exhibits a distinct color change from yellow to red-orange upon binding with Hg(II), enabling naked-eye detection with a detection limit of 5.0 μM in water samples. researchgate.net
The sensing mechanism in such systems often involves the coordination of the metal ion with the nitrogen atoms of the triazene or triazole core, leading to a change in the electronic structure of the molecule and, consequently, its absorption or emission spectrum. The design of these sensors can be fine-tuned by modifying the substituents on the aromatic rings to enhance selectivity for a particular metal ion. The methoxy groups in (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, being electron-donating, could potentially influence the binding affinity and selectivity of the triazene core towards certain metal ions.
Exploration in Dye-Sensitized Solar Cells (DSSCs) (for related triazole chromophores/complexes)
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of DSSCs is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. Organic dyes based on triazine and triazole scaffolds have been extensively investigated as photosensitizers in DSSCs due to their tunable optoelectronic properties.
While there is no direct evidence of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene being used in DSSCs, the research on related triazole and triazine chromophores suggests that the fundamental diaryltriazene structure, with appropriate functionalization to include donor and acceptor groups, could potentially be adapted for photovoltaic applications. The methoxyphenyl groups present in the title compound could act as weak electron-donating units in such a molecular design.
Investigative Roles in Drug Discovery and Chemical Biology Research
The triazene functional group is a key pharmacophore in several clinically used anticancer drugs, such as dacarbazine (B1669748) and temozolomide. This has spurred extensive research into the synthesis and biological evaluation of novel triazene derivatives as potential therapeutic agents.
In Vitro Cytotoxic Activity Investigations of Triazene Derivatives against Cancer Cell Lines
A significant body of research has focused on the cytotoxic effects of diaryltriazene derivatives against a variety of human cancer cell lines. These compounds are known to act as alkylating agents, a mechanism that can induce cell death in rapidly proliferating cancer cells.
Studies have shown that diaryltriazene derivatives exhibit potent cytotoxic activity against cell lines such as human breast adenocarcinoma (MCF-7), prostate carcinoma (DU-145), and uterine carcinoma (HeLa). nih.gov In one study, a series of triazene derivatives were synthesized and evaluated for their in-vitro cytotoxicity against eight cancer cell lines, including PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, and HepG2. nih.gov One of the synthesized compounds, 1,3-bis(2-ethoxyphenyl)triazene, demonstrated significant efficacy and selectivity, with IC50 values ranging from 0.560 to 3.33 μM across the cancer cell lines, while showing lower toxicity to a non-cancerous cell line. nih.gov
The cytotoxic potential of these compounds is often attributed to their ability to alkylate DNA, thereby interfering with DNA replication and transcription and ultimately leading to apoptosis. The nature and position of substituents on the aryl rings play a crucial role in modulating the cytotoxic activity and selectivity of these compounds. For instance, the presence of electron-donating or electron-withdrawing groups can influence the stability of the triazene linkage and its reactivity towards biological nucleophiles.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1,3-bis(2-ethoxyphenyl)triazene | PC3 | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | HT29 | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | Hela | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | HL60 | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | Jurkat | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | K562 | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | MCF7 | 0.560 - 3.33 |
| 1,3-bis(2-ethoxyphenyl)triazene | HepG2 | 0.560 - 3.33 |
Research on Antibacterial Properties (e.g., B. cereus, S. aureus, E. coli)
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Diaryltriazene derivatives have been investigated for their potential as antibacterial agents.
Research has demonstrated that some diaryltriazene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain diaryltriazenes have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL. nih.govresearchgate.net Interestingly, these compounds showed low toxicity against mammalian cell lines and yeast, suggesting a degree of selectivity. nih.govresearchgate.net
In a study on novel 1,3-diaryltriazene-derived compounds, the antimicrobial potential was determined by their MIC values. researchgate.net These compounds were found to be active against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of antibacterial action of triazenes is thought to involve DNA alkylation, similar to their anticancer activity, which can disrupt essential bacterial processes. researchgate.net
| Compound Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Diaryltriazene derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.02 μg/mL |
| Diaryltriazene derivatives | Mycobacterium smegmatis | 0.03 μg/mL |
| 1,3-bis(X-methoxy-Y-nitrophenyl)triazenes | Gram-positive and Gram-negative bacteria | Active (low MIC values) |
Studies on DNA Cleavage Ability of Triazene Compounds
The biological activity of many triazene compounds, particularly their anticancer and antibacterial effects, is often attributed to their interaction with DNA. The ability of these compounds to induce DNA damage, including cleavage of the phosphodiester backbone, is a key area of investigation.
The mechanism of DNA damage by triazenes is generally linked to their ability to act as alkylating agents. nih.gov Under physiological conditions, triazenes can be metabolized to form highly reactive alkylating species, such as diazonium ions. These reactive intermediates can then attack nucleophilic sites on DNA bases, most commonly the N7 and O6 positions of guanine. This alkylation can lead to a cascade of events, including depurination, base mispairing, and ultimately, single- or double-strand breaks in the DNA.
While direct studies on the DNA cleavage ability of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene are not widely reported, the established mechanism of action for clinically used triazene drugs like dacarbazine provides a strong basis for inferring a similar mode of action for its diaryl analogues. The cytotoxic effects observed for various diaryltriazene derivatives are consistent with the induction of significant DNA damage that overwhelms the cell's repair mechanisms, leading to apoptosis. Further studies, such as gel electrophoresis assays with plasmid DNA, would be necessary to directly visualize and quantify the DNA cleavage ability of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and its derivatives.
Computational Drug-Likeness Assessment (ADME Analysis) and Molecular Docking Studies
In modern drug discovery, computational methods are indispensable for predicting the pharmacokinetic properties of a molecule. In silico analysis of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical early step to evaluate its potential as a drug candidate. mdpi.com While specific ADME and molecular docking studies for (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene are not extensively published, the methodologies are well-established for related nitrogen-containing heterocyclic compounds like triazoles and triazines. mdpi.comscispace.com These studies provide a framework for how (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene and its derivatives could be evaluated.
The process involves using web-based tools and specialized software, such as SwissADME, to calculate key physicochemical properties. mdpi.com These properties help in assessing a molecule's drug-likeness based on established models like Lipinski's Rule of Five. scispace.com Parameters evaluated typically include lipophilicity (LogP), molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area. The goal is to identify molecules with a higher probability of being orally bioavailable and pharmacologically effective. mdpi.com
The following interactive table illustrates the typical parameters assessed in a computational ADME analysis, using hypothetical values for (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene based on analyses of similar structures found in the literature. mdpi.comresearchgate.net
Table 1: Illustrative ADME/Drug-Likeness Parameters
| Property | Parameter | Typical Acceptable Range | Hypothetical Value for C14H15N3O2 |
|---|---|---|---|
| Lipophilicity | LogP (Consensus) | -0.7 to +5.0 | 3.5 |
| Size | Molecular Weight | < 500 g/mol | 257.29 g/mol |
| Polarity | Topo. Polar Surface Area | 20 to 130 Ų | ~50 Ų |
| Solubility | LogS (ESOL) | > -6 | -4.0 |
| Pharmacokinetics | GI Absorption | High | High |
| Drug-Likeness | Lipinski #violations | 0 | 0 |
Molecular docking is another powerful computational technique used to predict how a molecule (ligand) binds to a specific target protein. scispace.com For derivatives of triazines and triazoles, docking studies have been performed against various biological targets, including enzymes like epidermal growth factor receptor (EGFR) and mammalian target of rapamycin (B549165) (mTOR), which are significant in cancer research. scispace.comnih.gov These studies help elucidate potential mechanisms of action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. scispace.comnih.gov Similar studies on derivatives of (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene could guide the synthesis of new compounds with targeted biological activity.
Analytical Research Applications
In analytical chemistry, the purity and precise characterization of substances are paramount. (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene serves important roles in this context, particularly as a reference standard and as a subject of impurity profiling in the pharmaceutical industry.
A reference standard is a highly purified and well-characterized compound used as a measurement base for analytical tests. The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), rely on these standards to ensure accuracy, precision, and reliability. nih.govresearchgate.net While (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene is not universally established as a primary reference standard, its availability in a purified form allows it to function as one for specific applications. pharmaffiliates.comsvaklifesciences.com
In the context of analyzing triazene or related compounds, a reference standard of (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene would be used to:
Develop Method Specificity: Confirm that the analytical method can distinguish the analyte from other components in a sample.
Establish Linearity: Create a calibration curve by analyzing solutions of the standard at various known concentrations. This demonstrates a proportional response of the detector to the concentration of the analyte. nih.gov
Determine Accuracy and Precision: Assess how close the measured values are to the true value and evaluate the repeatability of the results. nih.gov
Define Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified by the method. nih.gov
Various chromatographic techniques are employed for the analysis of triazine-containing compounds, for which a reference standard is essential. nih.govaxcendcorp.com
Table 2: Analytical Techniques for Triazene Compound Analysis
| Analytical Technique | Detector | Common Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD), UV-Vis | Quantitative analysis and impurity profiling. nih.govthermofisher.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (MS, MS/MS) | Identification and quantification at trace levels. axcendcorp.comnih.gov |
| Gas Chromatography (GC) | Flame Ionization Detector (FID), MS | Analysis of volatile impurities and related substances. researchgate.net |
| High-Performance Thin-Layer Chromatography (HPTLC) | Densitometer | Rapid screening and separation of impurities. ijprajournal.com |
Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance or final pharmaceutical product. ijprajournal.com This process is critical for ensuring the safety and efficacy of medications, as even small amounts of impurities can be harmful. biomedres.us Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and qualification of impurities. nih.govresearchgate.net
(1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene has been identified as a potential process-related impurity or degradation product in the synthesis of certain active pharmaceutical ingredients (APIs), such as Apixaban. pharmaffiliates.comsvaklifesciences.com Triazenes can sometimes form as by-products from reactions involving diazonium salts or other nitrogen-containing reagents used in multi-step syntheses. ijprajournal.com
The identification and characterization of such an impurity involve a combination of analytical techniques. Initially, a separation method like HPLC is used to detect the presence of unknown peaks in the API. ijprajournal.com If an impurity is found to be above the identification threshold (typically ≥0.10% as per ICH guidelines), further investigation is required to determine its structure. nih.gov Hyphenated techniques like LC-MS are invaluable for this purpose, providing both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, which helps to elucidate the molecular weight and fragmentation pattern of the impurity. nih.gov For unambiguous structure confirmation, the impurity may be isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Once identified, the impurity, such as (1E)-1,3-bis(4-methoxyphenyl)triaz-1-ene, must be monitored and controlled within acceptable limits in the final drug product. researchgate.net
Future Research Directions and Unexplored Avenues for 1e 1,3 Bis 4 Methoxyphenyl Triaz 1 Ene
Expanding Synthetic Routes for Novel (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene Derivatives
While traditional syntheses of diaryltriazenes are well-established, future work should focus on developing more versatile and efficient methods to generate a diverse library of derivatives. nsf.gov The classical approach involves the diazotization of an aromatic amine followed by coupling with another amine. nih.gov A key area for expansion is the introduction of asymmetry and diverse functional groups.
Future synthetic strategies could include:
Solid-Phase Synthesis: Developing solid-phase methodologies would enable the rapid generation of a library of analogues for high-throughput screening. This involves anchoring one of the p-anisidine (B42471) precursors to a polymer support before diazotization and coupling.
Multi-component Reactions: Investigating one-pot, multi-component reactions could provide a more atom-economical and efficient route to complex derivatives, potentially combining the two aromatic precursors and a nitrogen source in a single step.
Post-Synthetic Modification: The parent compound can be used as a platform for further functionalization. Research could explore reactions targeting the aromatic rings, such as electrophilic aromatic substitution, to introduce groups that modulate the electronic and steric properties of the molecule.
| Synthetic Strategy | Objective | Potential Derivative Classes | Anticipated Benefits |
|---|---|---|---|
| Asymmetric Coupling | Introduce electronic and steric dissimilarity | 1-(4-methoxyphenyl)-3-(aryl)triaz-1-enes with different substituents (e.g., -NO2, -CN, -CF3, -alkyl) | Fine-tuning of electronic properties, solubility, and receptor binding |
| Palladium-Catalyzed Cross-Coupling | Introduce complex aryl or heterocyclic moieties | Derivatives with extended π-systems (e.g., biphenyl, pyridyl, or quinolinyl groups) | Enhanced photophysical properties for materials science applications |
| "Click" Chemistry | Link the triazene (B1217601) scaffold to other molecules | Azide- or alkyne-functionalized derivatives for conjugation to biomolecules or polymers | Development of targeted probes or functional materials |
Deeper Mechanistic Investigations of Isomerization and Decomposition
The triazene linkage is known for its potential thermal and photochemical instability, which can be both a challenge and an opportunity. A thorough understanding of the isomerization (E/Z) and decomposition pathways of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is crucial for developing stable materials or, conversely, designing molecules that release active species under specific stimuli.
Future mechanistic studies should focus on:
Photochemical Isomerization: Investigating the quantum yield and mechanism of E-to-Z isomerization upon irradiation with UV light. This could be explored for applications in molecular switches.
Thermal Stability: Determining the kinetics and products of thermal decomposition. The symmetrical nature of the molecule suggests that decomposition could yield radicals (4-methoxyphenyl and diazenyl radicals) or ionic species, depending on the conditions.
Solvent and pH Effects: Quantifying how the solvent polarity and pH affect the rates of isomerization and decomposition. Protic solvents may facilitate protonation of the triazene nitrogen, altering its stability. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the properties of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and its derivatives, thereby guiding synthetic efforts. mdpi.comresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the molecule's behavior.
Key areas for computational investigation include:
Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the molecule's electronic transitions, redox potentials, and charge transfer characteristics. researchgate.net
Spectroscopic Prediction: Simulating UV-Vis, IR, and NMR spectra to aid in the characterization of new derivatives and to understand how structural modifications influence these properties.
Reaction Pathway Modeling: Mapping the potential energy surfaces for isomerization and decomposition reactions to identify transition states and calculate activation energies, providing a theoretical basis for the experimental observations. nih.gov
| Modeling Technique | Target Property/Process | Information Gained | Application |
|---|---|---|---|
| DFT (e.g., B3LYP) | Molecular Geometry & Vibrational Frequencies | Optimized structure, bond lengths/angles, predicted IR spectrum | Structural validation and understanding of bonding |
| TD-DFT | Electronic Absorption Spectra | Prediction of λmax, oscillator strengths, and nature of electronic transitions | Design of dyes, UV filters, and photoswitches |
| Molecular Dynamics (MD) | Conformational Dynamics and Solvent Interactions | Behavior in different environments, conformational flexibility | Predicting solubility and behavior in biological or material matrices |
Exploration of New Coordination Complexes and Catalytic Applications
The three contiguous nitrogen atoms of the triazene moiety present an intriguing ligand environment for coordinating with metal ions. The lone pairs on the nitrogen atoms can act as donors to form stable coordination complexes.
Future research in this area could involve:
Synthesis of Novel Complexes: Reacting (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene and its derivatives with a variety of transition metals (e.g., Cu, Pd, Pt, Ru, Co) to synthesize new coordination compounds. rsc.org
Catalytic Activity Screening: Testing the synthesized metal complexes for catalytic activity in organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties tuned by the diaryltriazene ligand could influence the catalytic efficiency of the metal center.
Design of Targeted Derivatives for Specific Material Science Applications
The delocalized π-system spanning the two aromatic rings and the triazene bridge makes this scaffold a promising candidate for various materials science applications. researchgate.net Research should be directed toward designing derivatives with tailored properties.
Potential applications and the corresponding design strategies include:
Photochromic Materials: Enhancing the E/Z isomerization properties to create molecular switches. This could involve introducing substituents that stabilize the Z-isomer or shift the absorption spectrum to longer wavelengths (e.g., visible light).
Organic Dyes: Extending the π-conjugation by replacing the phenyl rings with larger aromatic systems (e.g., naphthyl, anthracenyl) to shift the absorption into the visible region, creating novel colorants. nsf.gov
Liquid Crystals: Incorporating long alkyl chains or other mesogenic groups onto the phenyl rings to induce liquid crystalline phases. The linear, rigid shape of the diaryltriazene core is conducive to forming such ordered phases.
Further Research into the Structure-Activity Relationships of Biologically Active Triazene Scaffolds
The triazene functional group is present in several compounds with known biological activity, including anticancer and antimicrobial agents. A systematic investigation into the structure-activity relationships (SAR) of the (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene scaffold could uncover new therapeutic leads. nih.gov
A focused SAR study would involve:
Library Synthesis: Creating a library of analogues by systematically varying the substituents on the phenyl rings. Modifications could include changing the position and identity of the methoxy (B1213986) group, and introducing other functional groups like halogens, nitro groups, or amides.
Biological Screening: Testing the synthesized library against a panel of biological targets, such as cancer cell lines, bacteria, or specific enzymes. nih.govresearchgate.net
Quantitative SAR (QSAR): Correlating the observed biological activity with physicochemical parameters of the molecules (e.g., lipophilicity, electronic parameters) to build predictive models that can guide the design of more potent and selective compounds.
This multidisciplinary approach will pave the way for unlocking the full potential of this intriguing class of molecules.
Q & A
Q. What are the established synthetic routes for (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves diazotization of a substituted aniline derivative followed by coupling with a second aryl amine. For example, a method analogous to the preparation of 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene () can be adapted. Key steps include:
- Diazotization of 4-methoxyaniline using NaNO₂ in acidic media (e.g., HCl) at 0–5°C.
- Coupling with a second equivalent of 4-methoxyaniline under controlled pH (7–8) to stabilize the triazene bond.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization strategies include adjusting stoichiometry, reaction temperature, and solvent polarity. Advanced catalytic methods (e.g., microwave-assisted synthesis) could further enhance efficiency, as suggested by methodologies in synthetic chemistry journals ().
Q. What spectroscopic and crystallographic methods are most effective for characterizing (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the E-configuration via coupling constants (e.g., J values for trans-vinylic protons) and substituent effects on aromatic protons ().
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, as demonstrated for similar triazenes ().
- X-ray Crystallography : Single-crystal X-ray diffraction with SHELX software () resolves stereochemistry and bond angles. For example, the triazene bond length (~1.30 Å) and dihedral angles between aryl groups confirm conformational stability.
Q. How does the steric and electronic environment of the 4-methoxyphenyl groups influence the stability of the triazene moiety under varying experimental conditions?
The electron-donating methoxy groups stabilize the triazene bond by resonance, but steric hindrance between substituents may promote decomposition under heat or UV exposure. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess thermal degradation thresholds.
- UV-Vis Spectroscopy : Monitoring absorbance changes under light exposure.
- pH-Dependent Stability Tests : Triazenes are prone to hydrolysis in acidic/basic conditions; buffer solutions (pH 3–10) can identify optimal storage conditions. Comparative studies with non-methoxy analogs () highlight electronic effects on stability.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reaction pathways of (1E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., nucleophilic/electrophilic sites).
- Simulate reaction pathways for triazene bond cleavage or aryl group substitution.
- Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) results to validate electronic transitions. Journals like Advanced Synthesis & Catalysis emphasize integrating computational tools for mechanistic insights ().
Q. What strategies resolve contradictions between experimental data (e.g., NMR coupling constants) and computational predictions for the E-configuration?
- X-ray Validation : Single-crystal structures provide definitive geometric proof (). If crystallography is impractical, NOESY NMR can detect spatial proximity of substituents.
- Parameter Optimization in Simulations : Adjusting basis sets or solvent models in DFT to align computed J values with experimental NMR data.
- Purity Checks : Impurities (e.g., Z-isomer contamination) may skew results; use HPLC or GC-MS to verify sample homogeneity ().
Q. What role can this compound play in designing photoactive materials or supramolecular systems?
The conjugated triazene-aryl system may exhibit π-π stacking or charge-transfer interactions, useful in:
- Photosensitizers : UV-Vis and fluorescence spectroscopy can assess light absorption/emission properties.
- Supramolecular Host-Guest Systems : Titration experiments (e.g., fluorescence quenching) probe binding affinities with guest molecules.
- Sensor Development : Functionalization with fluorophores (e.g., pyrene) could enable nitrite detection via diazotization ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
